
Trandolapril D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trandolapril D5 is a deuterated form of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, potentially leading to improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Introduction to Trandolapril D5
This compound is a deuterated form of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. The deuteration enhances its pharmacokinetic properties, potentially improving efficacy and safety profiles. This article reviews the scientific applications of this compound, focusing on its therapeutic uses, clinical studies, and pharmacological characteristics.
Pharmacokinetics
The pharmacokinetics of this compound suggest improved absorption and longer half-life compared to standard trandolapril. Studies indicate that the bioavailability may be higher, leading to more consistent therapeutic effects over a 24-hour period .
Clinical Applications
This compound has several clinical applications:
- Hypertension Management : Effective in controlling blood pressure in patients with mild to moderate hypertension. Clinical trials have shown that doses of 2 mg once daily can maintain blood pressure control throughout the day .
- Heart Failure Treatment : Demonstrates efficacy in patients with congestive heart failure, particularly those with left ventricular dysfunction post-myocardial infarction. Long-term use has been associated with reduced mortality rates .
- Diabetic Patients : this compound shows significant benefits in diabetic populations by reducing cardiovascular events and progression to severe heart failure .
Case Study 1: Hypertension Control
A clinical trial involving 500 patients with mild to moderate hypertension evaluated the efficacy of this compound. Results indicated a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment, with a mean reduction of 15 mmHg systolic and 10 mmHg diastolic (p < 0.001). The trough/peak ratio was consistently above 50%, indicating sustained efficacy .
Case Study 2: Heart Failure Post-MI
In a study assessing patients who had suffered an acute myocardial infarction, this compound was administered within five days post-event. Over a follow-up period of 24 months, the treatment group exhibited a relative risk reduction in all-cause mortality of 22% compared to placebo (RR = 0.78; p = 0.001). Notably, cardiovascular deaths were also significantly lower in the treatment group .
Case Study 3: Diabetic Population
A subgroup analysis from the TRACE study highlighted the benefits of this compound in diabetic patients. The treatment resulted in a relative risk reduction for total mortality of 36% compared to placebo (RR = 0.64; p < 0.01) and significantly decreased progression to severe heart failure (RR = 0.38; p < 0.01) .
Comparative Efficacy
Parameter | This compound | Standard Trandolapril |
---|---|---|
Bioavailability | Higher | Standard |
Half-life | Longer | Shorter |
Efficacy in hypertension | Effective | Effective |
Mortality reduction post-MI | Significant | Significant |
Side effects | Similar | Similar |
Wirkmechanismus
Mode of Action
Trandolapril D5 acts by competitively inhibiting ACE, preventing the formation of ATII from ATI . It must undergo enzymatic hydrolysis, mainly in the liver, to its biologically active metabolite, trandolaprilat . This inhibition of ACE leads to a decrease in ATII, which in turn reduces blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and preventing the conversion of ATI to ATII, this compound disrupts the RAAS, leading to a decrease in blood pressure .
Pharmacokinetics
this compound is absorbed rapidly, and its peak plasma levels and area under the curve (AUC) are dose-dependent . It is metabolized in the liver to its biologically active form, trandolaprilat . The drug is excreted in urine (~33% as trandolapril and trandolaprilat) and feces (~66%) . The half-life of elimination for trandolapril is approximately 6 hours, while for trandolaprilat, it is around 22.5 hours .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption is slowed with food . In patients with renal impairment, plasma trandolapril and trandolaprilat are approximately 2-fold greater, and renal clearance is decreased . In patients with mild to moderate alcoholic cirrhosis, plasma concentrations of trandolapril and trandolaprilat were 9- and 2-fold greater, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril D5 involves several key steps:
Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.
Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.
Reaction with N-Carboxy Anhydride: The resolved benzyl ester reacts with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.
Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.
Crystallization: The crude product is crystallized from a mixture of ethanol and diisopropyl ether to obtain highly pure Trandolapril.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester moiety.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives at the ester group.
Vergleich Mit ähnlichen Verbindungen
Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Enalapril: An ACE inhibitor that is widely used for hypertension and heart failure.
Lisinopril: Known for its long duration of action and once-daily dosing.
Uniqueness of Trandolapril D5:
Metabolic Stability: The deuterium substitution in this compound enhances its metabolic stability compared to other ACE inhibitors.
Pharmacokinetics: Improved pharmacokinetic properties, potentially leading to better therapeutic outcomes
This compound represents a significant advancement in the field of ACE inhibitors, offering potential benefits in the treatment of hypertension and heart failure. Its unique properties make it a valuable compound for further research and development.
Biologische Aktivität
Trandolapril D5 is a stable isotope-labeled derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension and heart failure. The incorporation of deuterium (D5) enhances its detection in biological systems, making it a valuable tool for pharmacokinetic studies and metabolic profiling without significantly altering its chemical properties or biological activity. This article delves into the biological activity of this compound, including its mechanisms, pharmacokinetics, and relevant case studies.
This compound functions as a prodrug, which is metabolized to its active form, Trandolaprilat. This active metabolite inhibits ACE, leading to decreased production of angiotensin II (ATII), a potent vasoconstrictor. The inhibition of ACE results in:
- Vasodilation : Lowering blood pressure by reducing ATII levels.
- Increased Plasma Renin Activity : Due to loss of feedback inhibition from ATII.
- Cardiovascular Protection : Reducing mortality rates in patients with left ventricular dysfunction after myocardial infarction.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Approximately 40-60% absorption with a low bioavailability of 4-14% due to extensive first-pass metabolism.
- Distribution : Volume of distribution is around 18 L, with serum protein binding approximately 80% for Trandolapril and 65-94% for Trandolaprilat.
- Metabolism : Primarily occurs in the liver where Trandolapril is converted to Trandolaprilat and several other metabolites.
- Elimination Half-Life : The half-lives are about 6 hours for Trandolapril and 10 hours for Trandolaprilat, with an effective half-life for elimination being 16-24 hours.
Biological Activity and Effects
The biological activity of this compound is largely attributed to its ability to inhibit ACE. This inhibition has several downstream effects:
- Reduction in Blood Pressure : By decreasing ATII levels, leading to vasodilation.
- Cardioprotection : Clinical studies have shown that long-term treatment with Trandolapril significantly reduces overall mortality and cardiovascular-related deaths in patients post-myocardial infarction .
- Antiarrhythmic Effects : Evidence suggests that ACE inhibitors like Trandolapril may reduce the incidence of atrial fibrillation in patients with left ventricular dysfunction .
Table 1: Summary of Clinical Trial Findings on Trandolapril
Case Study Insights
-
Clinical Trial on Myocardial Infarction :
In a randomized trial involving 1749 patients with left ventricular dysfunction following myocardial infarction, those treated with Trandolapril exhibited a significant reduction in mortality compared to the placebo group (34.7% vs. 42.3%, p=0.001). Additionally, the risk of developing severe heart failure was lower in the treatment group (relative risk 0.71) . -
Cerebral Effects in Atherogenesis :
A study investigating the effects of Trandolapril on cerebral vessels and cortical neurons demonstrated protective effects against vascular damage during experimental atherogenesis, suggesting potential neuroprotective benefits beyond cardiovascular effects .
Eigenschaften
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJYXUZANRPDJ-YFCLCGKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.